molecular formula C13H14N2S2 B1626871 1,3-Bis(2-pyridylthio)propane CAS No. 625096-72-2

1,3-Bis(2-pyridylthio)propane

Cat. No.: B1626871
CAS No.: 625096-72-2
M. Wt: 262.4 g/mol
InChI Key: ZQYXRBCHRQIHKG-UHFFFAOYSA-N
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Description

1,3-Bis(2-pyridylthio)propane is a chemical compound that belongs to the family of dithiol-containing ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2-pyridylthio)propane can be synthesized through the reaction of 2-mercaptopyridine with 1,3-dibromopropane in the presence of a base. The reaction typically involves the following steps:

  • Dissolve 2-mercaptopyridine in a suitable solvent such as ethanol or methanol.
  • Add 1,3-dibromopropane to the solution.
  • Introduce a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
  • Heat the mixture under reflux conditions for several hours.
  • After completion, the product is isolated through filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-pyridylthio)propane undergoes various chemical reactions, including:

    Coordination Reactions: It forms complexes with metal ions such as silver, copper, and zinc.

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Substitution: The pyridyl groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Coordination Reactions: Common reagents include metal salts like silver nitrate, copper sulfate, and zinc chloride.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Coordination Reactions: Metal complexes with varying stoichiometries and geometries.

    Oxidation: Sulfoxides and sulfones.

    Substitution: Substituted pyridyl derivatives.

Scientific Research Applications

1,3-Bis(2-pyridylthio)propane has diverse applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound’s metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to form stable complexes with biologically relevant metals.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(2-pyridylthio)propane primarily involves its ability to coordinate with metal ions. The nitrogen and sulfur atoms in the pyridyl and thiol groups, respectively, serve as donor sites, forming stable chelates with metal ions. This coordination can influence the electronic properties of the metal center, leading to various biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(2-pyridylthio)butane
  • 1,5-Bis(2-pyridylthio)pentane
  • 1,6-Bis(2-pyridylthio)hexane

Comparison

1,3-Bis(2-pyridylthio)propane is unique due to its specific chain length, which affects the orientation of the pyridyl rings and the overall geometry of its metal complexes. This can lead to different coordination modes and properties compared to its analogs with longer or shorter chains .

Properties

IUPAC Name

2-(3-pyridin-2-ylsulfanylpropylsulfanyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S2/c1-3-8-14-12(6-1)16-10-5-11-17-13-7-2-4-9-15-13/h1-4,6-9H,5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYXRBCHRQIHKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCCCSC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20511103
Record name 2,2'-(Propane-1,3-diyldisulfanediyl)dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625096-72-2
Record name 2,2'-(Propane-1,3-diyldisulfanediyl)dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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